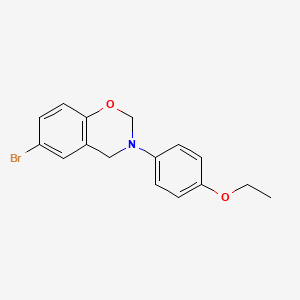

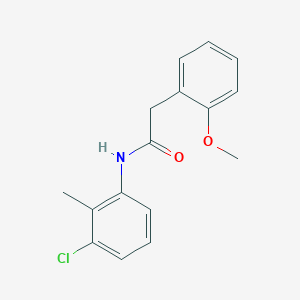

6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

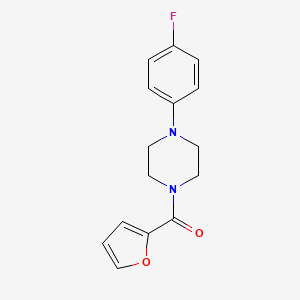

6-Bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a derivative of the benzoxazine class, which is known for its diverse chemical and physical properties. The presence of the bromo and ethoxyphenyl groups introduces unique characteristics to this molecule, affecting its reactivity, molecular structure, and potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These reactions start from readily available prop-2-ynyloxyphenols or prop-2-ynyloxyanilines, utilizing catalytic amounts of PdI2 in conjunction with KI in specific solvents under controlled conditions to achieve high yields and selectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including our compound of interest, has been elucidated through X-ray diffraction analysis, confirming the configuration around the double bond and other structural features critical to understanding the compound's reactivity and potential applications (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including cyclization and interaction with nucleophiles, to form a wide range of derivatives with potential biological activities. These reactions are influenced by the presence of the bromo and ethoxyphenyl groups, which can affect the reactivity and the final product's properties (Dinakaran et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has shown that derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" have been synthesized and evaluated for their antimicrobial activities. For instance, Patel, Mistry, and Desai (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, demonstrating their antimicrobial properties against various microorganisms. The synthesis process involves treating p-Bromoanthranilic acid with Acetylechoride or Benzoylchloride, followed by reactions with hydrazinehydrate and various diazonium salts to yield compounds with potential antimicrobial activities (Patel, Mistry, & Desai, 2006).

Antioxidant Activities

Another significant area of research involves the exploration of the antioxidant properties of bromophenols, a class of compounds related to "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine." Li, Li, Gloer, and Wang (2011) isolated and identified various naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating their potent antioxidant activities stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that compounds structurally related to "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" could serve as excellent sources of natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Synthesis of Related Compounds for Pharmacological Studies

Further research has focused on the synthesis of various derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" for pharmacological evaluations. For example, Rajveer, Kumaraswamy, Sudharshini, and Rathinaraj (2010) carried out synthesis efforts aimed at producing 6-bromoquinazolinone derivatives known for their anti-inflammatory, analgesic, and antibacterial activities. This research highlights the pharmacological significance of the derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" and their potential as therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Eigenschaften

IUPAC Name |

6-bromo-3-(4-ethoxyphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADIXNPUAVIANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)